Tau Peptide (275-305) (Repeat 2 domain)
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Overview
Description
Tau Peptide (275-305) (Repeat 2 domain) is a 31-amino acid long peptide derived from the Repeat 2 domain of the tau protein. Tau proteins are part of the microtubule-associated protein (MAP) family and play a crucial role in stabilizing microtubules in neurons. They are implicated in the pathogenesis of Alzheimer's disease, where abnormal tau proteins form neurofibrillary tangles, leading to neuronal degeneration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tau Peptide (275-305) typically involves solid-phase peptide synthesis (SPPS). This method uses a resin-bound amino acid as a starting point, with subsequent amino acids added one at a time in a stepwise manner. The peptide chain is elongated using standard coupling reagents like N,N'-diisopropylcarbodiimide (DIC) or N-hydroxysuccinimide (NHS) esters. The reaction conditions include maintaining a temperature of around 0°C to room temperature and using solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
Industrial Production Methods: On an industrial scale, the synthesis of Tau Peptide (275-305) involves automated peptide synthesizers that can handle multiple synthesis reactions simultaneously. These systems ensure high purity and yield, making the process efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions: Tau Peptide (275-305) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or iodine (I2).
Reduction: Reduction reactions can be performed using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Substitution reactions can involve nucleophilic substitution using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Oxidation of amino acids in the peptide can lead to the formation of sulfoxides or oximes.
Reduction: Reduction of disulfide bonds can result in the formation of free thiol groups.
Scientific Research Applications
Tau Peptide (275-305) is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:
Chemistry: Studying peptide-protein interactions and the effects of post-translational modifications on peptide structure and function.
Biology: Investigating the role of tau proteins in neurodegenerative diseases and the mechanisms of microtubule stabilization.
Medicine: Developing diagnostic tools and therapeutic agents for Alzheimer's disease and other tauopathies.
Industry: Producing tau protein-based biomaterials for biomedical applications.
Mechanism of Action
Tau Peptide (275-305) exerts its effects by binding to microtubules and stabilizing their structure. The peptide interacts with tubulin, the protein subunit of microtubules, and promotes microtubule assembly. This interaction is crucial for maintaining the cytoskeletal integrity of neurons and supporting axonal transport.
Molecular Targets and Pathways Involved:
Molecular Targets: Tubulin, microtubules, and other associated proteins involved in cytoskeletal dynamics.
Pathways: Microtubule assembly and stabilization pathways, axonal transport, and neuronal signaling pathways.
Comparison with Similar Compounds
Tau Peptide (306-336)
Tau Peptide (337-368)
Other microtubule-associated proteins (MAPs)
Properties
Molecular Formula |
C139H239N43O45S |
---|---|
Molecular Weight |
3264.7 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[2-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C139H239N43O45S/c1-17-71(14)110(135(222)164-79(35-24-29-45-144)117(204)168-84(49-74-55-151-65-156-74)126(213)178-109(70(12)13)138(225)182-46-30-36-95(182)132(219)155-57-102(193)152-56-101(192)153-58-103(194)158-93(63-186)139(226)227)180-128(215)87(52-100(149)191)169-125(212)88(53-105(196)197)171-116(203)77(33-22-27-43-142)161-129(216)90(60-183)157-104(195)59-154-113(200)94(64-228)176-118(205)78(34-23-28-44-143)162-130(217)91(61-184)174-119(206)80(37-39-96(145)187)165-134(221)108(69(10)11)177-127(214)86(51-99(148)190)170-131(218)92(62-185)175-122(209)83(48-67(6)7)167-124(211)89(54-106(198)199)172-121(208)82(47-66(4)5)166-115(202)76(32-21-26-42-141)159-114(201)75(31-20-25-41-140)160-123(210)85(50-98(147)189)173-136(223)111(72(15)18-2)181-137(224)112(73(16)19-3)179-120(207)81(38-40-97(146)188)163-133(220)107(150)68(8)9/h55,65-73,75-95,107-112,183-186,228H,17-54,56-64,140-144,150H2,1-16H3,(H2,145,187)(H2,146,188)(H2,147,189)(H2,148,190)(H2,149,191)(H,151,156)(H,152,193)(H,153,192)(H,154,200)(H,155,219)(H,157,195)(H,158,194)(H,159,201)(H,160,210)(H,161,216)(H,162,217)(H,163,220)(H,164,222)(H,165,221)(H,166,202)(H,167,211)(H,168,204)(H,169,212)(H,170,218)(H,171,203)(H,172,208)(H,173,223)(H,174,206)(H,175,209)(H,176,205)(H,177,214)(H,178,213)(H,179,207)(H,180,215)(H,181,224)(H,196,197)(H,198,199)(H,226,227)/t71-,72-,73-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,107-,108-,109-,110-,111-,112-/m0/s1 |
InChI Key |
IHXTVVAJSPWVGI-YZBYVLPPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
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